molecular formula C14H22F3N3O B2801257 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1197784-77-2

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No. B2801257
CAS RN: 1197784-77-2
M. Wt: 305.345
InChI Key: NQDIZLFWKUSWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide, also known as CR845, is a kappa opioid receptor agonist that has been found to have potential therapeutic uses in the field of pain management.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been the subject of numerous scientific studies, with a particular focus on its potential use as a pain management drug. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been shown to be effective in reducing pain without producing the unwanted side effects associated with traditional opioid drugs. Clinical studies have also shown promising results, with N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide demonstrating efficacy in reducing pain in patients with various conditions, including osteoarthritis, chronic low back pain, and postoperative pain.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system to produce analgesic effects. Unlike traditional opioid drugs, which also bind to mu opioid receptors and produce unwanted side effects such as respiratory depression and addiction, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has a more targeted mechanism of action that may reduce these side effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and to have potential uses in the treatment of pruritus (itching) and depression.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide in lab experiments is its selectivity for kappa opioid receptors, which allows for more targeted studies of the effects of these receptors. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are many potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide. One area of interest is the development of new pain management drugs that target kappa opioid receptors, potentially using N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide as a model compound. Other potential applications include the treatment of inflammation, pruritus, and depression. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide and its potential uses in various medical conditions.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 3-(trifluoromethyl)piperidine-1-carboxylic acid, followed by the addition of acetic anhydride to form the acetamide group. The resulting compound is then purified using various chromatography techniques.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3N3O/c1-10(2)13(3,9-18)19-12(21)8-20-6-4-5-11(7-20)14(15,16)17/h10-11H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIZLFWKUSWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.